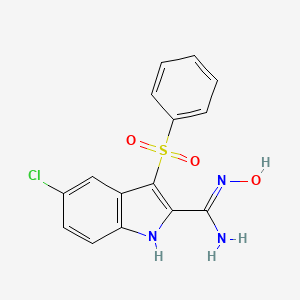
3-(benzenesulfonyl)-5-chloro-N'-hydroxy-1H-indole-2-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Benzenesulfonyl)-5-chloro-2H-indol-2-ylidene]-N-hydroxymethanediamine is a complex organic compound that features a benzenesulfonyl group, a chloro-substituted indole, and a hydroxymethanediamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Benzenesulfonyl)-5-chloro-2H-indol-2-ylidene]-N-hydroxymethanediamine typically involves multiple steps, starting with the preparation of benzenesulfonyl chloride. Benzenesulfonyl chloride can be synthesized by the chlorination of benzenesulfonic acid or its salts with phosphorus oxychloride
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[3-(Benzenesulfonyl)-5-chloro-2H-indol-2-ylidene]-N-hydroxymethanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted indole compounds.
Applications De Recherche Scientifique
1-[3-(Benzenesulfonyl)-5-chloro-2H-indol-2-ylidene]-N-hydroxymethanediamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[3-(Benzenesulfonyl)-5-chloro-2H-indol-2-ylidene]-N-hydroxymethanediamine involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The chloro-substituted indole moiety can participate in various biochemical interactions, potentially affecting cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Benzenesulfonyl chloride: A related compound used in the synthesis of sulfonamides and sulfonate esters.
Tosyl chloride (p-toluenesulfonyl chloride): Often preferred due to its solid state at room temperature and ease of handling.
Uniqueness: 1-[3-(Benzenesulfonyl)-5-chloro-2H-indol-2-ylidene]-N-hydroxymethanediamine is unique due to its combination of a benzenesulfonyl group, a chloro-substituted indole, and a hydroxymethanediamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C15H12ClN3O3S |
|---|---|
Poids moléculaire |
349.8 g/mol |
Nom IUPAC |
3-(benzenesulfonyl)-5-chloro-N'-hydroxy-1H-indole-2-carboximidamide |
InChI |
InChI=1S/C15H12ClN3O3S/c16-9-6-7-12-11(8-9)14(13(18-12)15(17)19-20)23(21,22)10-4-2-1-3-5-10/h1-8,18,20H,(H2,17,19) |
Clé InChI |
BRNVVTBEYLDRQY-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)/C(=N/O)/N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-[(Phenylazanediyl)bis(methylene)]diphenol](/img/structure/B14201811.png)
![1-tert-Butyl-4-{1-[(propan-2-yl)oxy]ethenyl}benzene](/img/structure/B14201818.png)
![10-[4-Nitro-3-(trifluoromethyl)anilino]decanoic acid](/img/structure/B14201822.png)
![6-Amino-5-[(4-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one](/img/structure/B14201825.png)
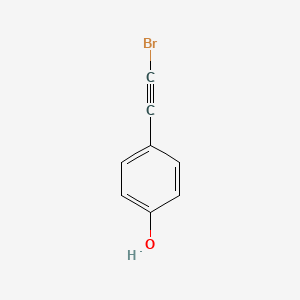
![3-{[3-(Thiophen-2-yl)quinoxalin-2-yl]amino}benzonitrile](/img/structure/B14201833.png)
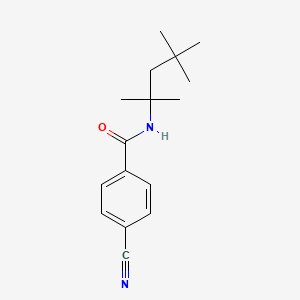
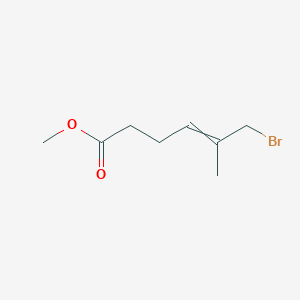
![1-Methyl-3-[(4-methylphenyl)methylidene]pyrrolidine-2,5-dione](/img/structure/B14201840.png)
![Benzonitrile, 4-[2-[[1-(1-methylethyl)-4-piperidinyl]oxy]-5-pyrimidinyl]-](/img/structure/B14201852.png)
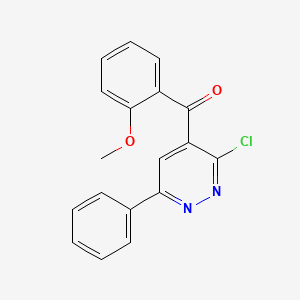
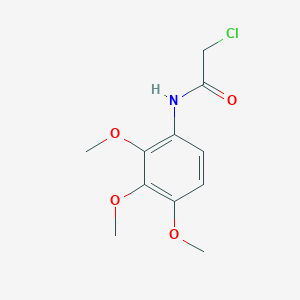
![(5R)-5-[(3-hydroxyphenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione](/img/structure/B14201875.png)

